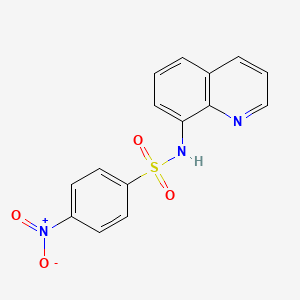
4-nitro-N-(quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(quinolin-8-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including its role as an inhibitor in biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide typically involves the reaction of 8-aminoquinoline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-nitro-N-(quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products:
Reduction: 4-amino-N-(quinolin-8-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the NF-κB pathway. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. By inhibiting this pathway, 4-nitro-N-(quinolin-8-yl)benzenesulfonamide can reduce inflammation and potentially induce apoptosis in cancer cells .
Similar Compounds:
- N-(quinolin-8-yl)-4-nitrobenzenesulfonamide
- N-(pyridine-2-ylmethyl)-4-nitrobenzenesulfonamide
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown higher potency in inhibiting the NF-κB pathway and inducing apoptosis in cancer cells .
properties
CAS RN |
33757-62-9 |
|---|---|
Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-nitro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H |
InChI Key |
HXWOKTOKXJLLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



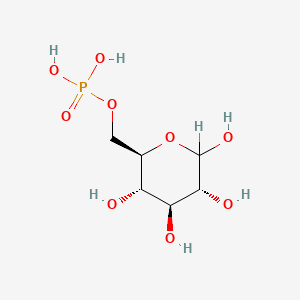
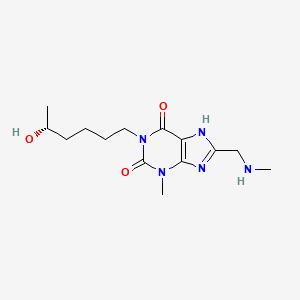
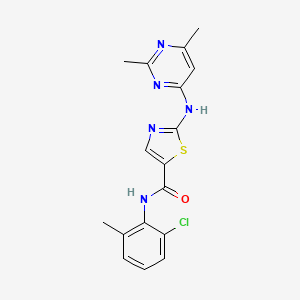
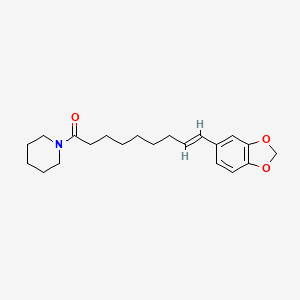

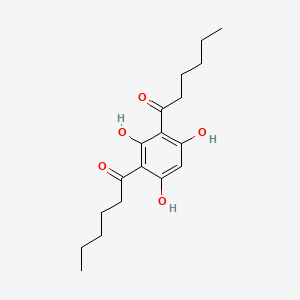


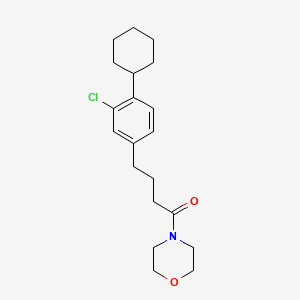
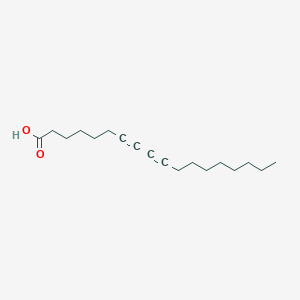


![2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine](/img/structure/B3062620.png)
